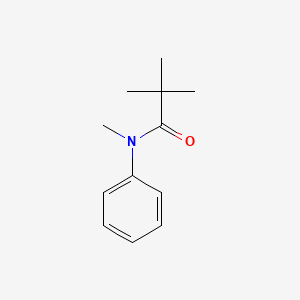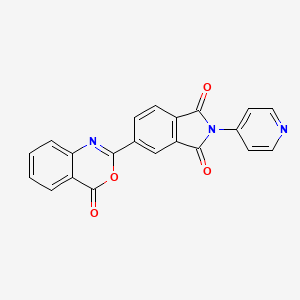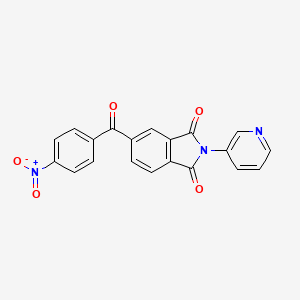
N,2,2-trimethyl-N-phenylpropanamide
Vue d'ensemble
Description
N,2,2-trimethyl-N-phenylpropanamide is a chemical compound with the molecular formula C12H17NO . It has a molecular weight of 191.26900 .
Synthesis Analysis
The synthesis of this compound involves N-Methylaniline and Pivalic acid . The reaction yields this compound with an efficiency of approximately 80% .Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully available. The molecular weight is 191.26900 , and the molecular formula is C12H17NO . Other properties such as density, boiling point, melting point, and flash point are not specified .Applications De Recherche Scientifique
1. Spectroscopic and Computational Analysis
Öztürk et al. (2019) conducted a comprehensive analysis of N-phenylpropanamide, examining its structural, vibrational, magnetic, and electronic properties through both experimental and theoretical approaches. The study included molecular geometry optimization, vibrational wavenumbers, NMR chemical shifts, and UV-Vis. wavelengths, providing valuable insights for further research in this field (Öztürk et al., 2019).
2. Organic Synthesis and Catalysis
Wang et al. (2021) reported an efficient method for synthesizing 3,3-disubstituted oxindoles from phenylpropanamide derivatives. This method, utilizing aryl iodine catalysis, highlights the potential of N,2,2-trimethyl-N-phenylpropanamide in organic synthesis and catalysis, particularly in producing complex organic compounds with high yields (Wang et al., 2021).
3. Application in Pharmaceutical Studies
In pharmaceutical research, a derivative of this compound was characterized as a stable product during the decomposition of 2,2'-azobis(2-methylpropanenitrile) (AIBN). Wells-Knecht and Dunn (2019) demonstrated its use in confirming the functionality of AIBN and monitoring the formation of free radical species, showcasing its relevance in pharmaceutical degradation studies (Wells-Knecht & Dunn, 2019).
4. Antiepileptic Activity
Research by Asadollahi et al. (2019) on N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides revealed significant antiepileptic properties. This work highlights the potential therapeutic applications of phenylpropanamide derivatives in treating epilepsy and other neurological disorders (Asadollahi et al., 2019).
5. Biomarker Analysis in Human Urine
Feng et al. (2021) explored the use of molecular imprinted polymer (MIP) method for efficient recognition of N-phenylglycine, a derivative of N-phenylpropanamide, in human urine. This study underscores the importance of phenylpropanamide derivatives in biomarker detection, particularly in cancer prediction (Feng et al., 2021).
Safety and Hazards
The safety data sheet advises to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . In case of inhalation, move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes . If swallowed, never give anything by mouth to an unconscious person .
Relevant Papers The relevant papers for N,2,2-trimethyl-N-phenylpropanamide include works by Crosignani, Stefano; Gonzalez, Jerome; Swinnen, Dominique published in Organic Letters, 2004 and Hellwinkel, Dieter; Laemmerzahl, Frank; Hofmann, Gunter published in Chemische Berichte, 1983 .
Propriétés
IUPAC Name |
N,2,2-trimethyl-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-12(2,3)11(14)13(4)10-8-6-5-7-9-10/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUNOBFEEYKPRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461906 | |
| Record name | Propanamide, N,2,2-trimethyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16002-41-8 | |
| Record name | Propanamide, N,2,2-trimethyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-dimethoxyphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3463977.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B3463981.png)
![N-[4-(1-benzyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide](/img/structure/B3463982.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B3463990.png)
![8-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B3464000.png)
![2-(3-chlorophenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3464002.png)


![2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3464030.png)
![2-mercapto-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3464033.png)
![N-(3-{[(4-bromophenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)nicotinamide](/img/structure/B3464040.png)
![5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B3464045.png)
![N-{[4-(acetylamino)phenyl]sulfonyl}-N-(4-methoxyphenyl)glycine](/img/structure/B3464071.png)
